molecular formula C8H14ClN B2816222 5-Azaspiro[3.5]non-7-ene;hydrochloride CAS No. 2344681-47-4

5-Azaspiro[3.5]non-7-ene;hydrochloride

Cat. No.: B2816222
CAS No.: 2344681-47-4
M. Wt: 159.66
InChI Key: FPRJWLKDCDWZLC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic scaffolds are a class of chemical structures characterized by two rings connected through a single, shared atom known as a spiro atom. This unique arrangement confers a distinct three-dimensional geometry, a feature of increasing interest in modern chemical research, particularly in the field of medicinal chemistry. researchgate.netbldpharm.comtandfonline.com The inherent rigidity and three-dimensionality of spirocyclic systems allow for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com

The move away from flat, two-dimensional molecules towards more complex, three-dimensional structures is a prominent trend in drug discovery. rsc.org Molecules with a higher fraction of sp³-hybridized carbon atoms, a characteristic feature of spirocycles, often exhibit improved physicochemical properties. bldpharm.com These can include increased solubility, better metabolic stability, and more favorable pharmacokinetic profiles. bldpharm.com Consequently, the incorporation of spirocyclic motifs into drug candidates is a strategy employed to enhance their therapeutic potential. researchgate.netbldpharm.com

Beyond medicinal chemistry, the unique electronic and conformational properties of spirocyclic compounds make them valuable in materials science and catalysis. Their rigid nature can be exploited to create well-defined molecular platforms for a variety of applications.

Structural Characteristics of Azaspiro[3.5]nonane Architectures

The azaspiro[3.5]nonane framework consists of a four-membered ring and a six-membered ring sharing a single carbon atom. The "aza" prefix indicates the presence of a nitrogen atom within one of the rings, replacing a carbon atom. The numbering of the atoms in the spirocycle follows a specific set of rules, starting from an atom in the smaller ring adjacent to the spiro atom.

In the case of the 5-azaspiro[3.5]nonane skeleton, the nitrogen atom is located at the 5-position. This places it in the six-membered ring. The structural rigidity of this framework, combined with the presence of the nitrogen atom, provides a versatile scaffold for chemical modification. The nitrogen atom can act as a basic center and a point for further functionalization, allowing for the synthesis of a diverse library of derivatives.

The specific compound of interest, 5-Azaspiro[3.5]non-7-ene hydrochloride, is a derivative of this basic framework. The "-7-ene" suffix indicates the presence of a double bond in the six-membered ring at the 7-position. The hydrochloride salt form suggests that the nitrogen atom is protonated, forming a positively charged ammonium (B1175870) ion, with a chloride ion as the counter-ion. This salt form is often used to improve the solubility and stability of amine-containing compounds.

Importance and Research Relevance of 5-Azaspiro[3.5]non-7-ene Hydrochloride

While the broader class of azaspiro[3.5]nonane derivatives has been explored in medicinal chemistry, specific research findings on 5-Azaspiro[3.5]non-7-ene hydrochloride are not widely available in publicly accessible scientific literature. Its importance and research relevance are therefore largely inferred from the general utility of its structural motifs.

The presence of the azaspiro[3.5]nonane core suggests its potential as a building block in the synthesis of more complex molecules with potential biological activity. The unsaturated six-membered ring in the "non-7-ene" structure offers a site for further chemical transformations, such as hydrogenation or addition reactions, allowing for the creation of a variety of saturated and functionalized analogues.

The hydrochloride salt form makes the compound amenable to handling and formulation in aqueous media, which is a desirable property for compounds intended for biological screening or as intermediates in pharmaceutical synthesis. The potential research relevance of 5-Azaspiro[3.5]non-7-ene hydrochloride likely lies in its utility as a synthetic intermediate for the creation of novel spirocyclic compounds with tailored properties for various applications, including drug discovery and materials science.

Compound Information

Compound Name
5-Azaspiro[3.5]non-7-ene hydrochloride

Chemical Data for Related Azaspiro[3.5]nonane Structures

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.5]non-7-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJWLKDCDWZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of the 5 Azaspiro 3.5 Non 7 Ene Scaffold

Functional Group Interconversions and Transformations

The reactivity of 5-azaspiro[3.5]non-7-ene is largely dictated by the nucleophilic character of the enamine double bond and the nitrogen atom. These features allow for a range of functional group interconversions and transformations.

Olefin Functionalization and C7-Derivatization

The C7-C8 double bond of the 5-azaspiro[3.5]non-7-ene system, being part of an enamine, is electron-rich and thus susceptible to attack by various electrophiles. This reactivity allows for the introduction of a wide array of functional groups at the C7 position. While specific literature on the C7-derivatization of this exact spirocycle is limited, the general reactivity of enamines provides a strong predictive framework for its potential transformations.

Common electrophilic additions to enamines that can be extrapolated to this system include:

Alkylation: Reaction with alkyl halides can introduce alkyl chains at the C7 position.

Acylation: Acyl halides or anhydrides can be used to install acyl groups, leading to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds would result in the formation of a new carbon-carbon bond at the C7 position.

These reactions typically proceed through an initial attack of the nucleophilic C7 on the electrophile, forming a transient iminium ion intermediate, which can then be further manipulated or hydrolyzed.

Selective Reduction Pathways

The reduction of the 5-azaspiro[3.5]non-7-ene scaffold can be directed towards either the enamine double bond or potentially other functional groups introduced onto the scaffold. The choice of reducing agent and reaction conditions is crucial for achieving selectivity.

Reduction of the Enamine Double Bond: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a standard method for reducing enamine double bonds to the corresponding saturated amine. This transformation would yield the 5-azaspiro[3.5]nonane core structure.

Reduction of Iminium Intermediates: If the enamine is first reacted with an electrophile to form an iminium ion, this intermediate can be selectively reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose, providing a route to substituted 5-azaspiro[3.5]nonanes.

The table below summarizes potential selective reduction pathways for derivatives of the 5-azaspiro[3.5]non-7-ene scaffold.

Starting MaterialReducing AgentProduct
5-Azaspiro[3.5]non-7-eneH₂, Pd/C5-Azaspiro[3.5]nonane
C7-alkyl-5-azaspiro[3.5]non-7-enium saltNaBH₄C7-alkyl-5-azaspiro[3.5]nonane

Hydrolysis Reactions

Enamines are susceptible to hydrolysis under acidic conditions, reverting to the corresponding ketone and secondary amine. chemistrysteps.comresearchgate.netmasterorganicchemistry.comorgoreview.com In the case of 5-azaspiro[3.5]non-7-ene, acidic hydrolysis would lead to the cleavage of the six-membered ring, yielding a cyclobutanone (B123998) derivative with a pendant amino group.

The mechanism of enamine hydrolysis typically involves the following steps:

Protonation of the C7-C8 double bond, which increases the electrophilicity of the resulting iminium carbon. orgoreview.com

Nucleophilic attack of water on the iminium carbon. orgoreview.com

Proton transfer from the oxygen to the nitrogen atom.

Elimination of the neutral amine to form a carbonyl group. orgoreview.com

This hydrolytic susceptibility is an important consideration in the handling and further derivatization of the 5-azaspiro[3.5]non-7-ene scaffold.

Carbon-Hydrogen Bond Functionalization Strategies

Direct C-H bond functionalization is a powerful tool for the late-stage modification of complex molecules, and this strategy can be applied to the 5-azaspiro[3.5]nonane scaffold. While the enamine functionality in the parent compound complicates direct C-H activation on the unsaturated ring, the saturated 5-azaspiro[3.5]nonane core, obtained after reduction, offers several sites for such transformations.

Research into the C-H functionalization of other saturated heterocyclic systems provides insights into the potential reactivity of the 5-azaspiro[3.5]nonane skeleton. acsgcipr.org Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been widely used for the directed C-H activation of C-H bonds. mdpi.com The nitrogen atom in the 5-azaspiro[3.5]nonane ring could potentially act as a directing group, facilitating the functionalization of adjacent C-H bonds.

Potential C-H functionalization reactions could include:

Arylation: Introduction of aryl groups through cross-coupling reactions.

Alkylation: Formation of new C-C bonds with alkyl sources.

Amination: Direct introduction of nitrogen-containing functional groups.

The regioselectivity of these reactions would be a key challenge, likely influenced by the directing effect of the nitrogen atom and the steric environment of the spirocyclic system.

Diversification Strategies for Advanced Azaspiro[3.5]nonane Analogues

The 5-azaspiro[3.5]non-7-ene scaffold is a valuable starting point for the synthesis of more complex and structurally diverse azaspiro[3.5]nonane analogues. A variety of diversification strategies can be envisioned, leveraging the reactivity of the enamine and the potential for multi-step synthetic sequences.

One approach involves the initial functionalization of the enamine, as described in section 3.1.1, followed by further transformations of the newly introduced functional group. For example, an acylated derivative could undergo further reactions at the carbonyl group, or an alkylated product could be subjected to C-H functionalization on the appended alkyl chain.

Another strategy involves the modification of the spirocyclic core itself. Ring-opening of the cyclobutane (B1203170) ring under specific conditions could provide access to novel piperidine (B6355638) derivatives. Conversely, expansion of the six-membered ring could lead to larger heterocyclic systems.

The development of multicomponent reactions involving the 5-azaspiro[3.5]non-7-ene scaffold could also be a powerful tool for rapid diversification, allowing for the assembly of complex structures in a single step.

Theoretical and Computational Investigations of 5 Azaspiro 3.5 Non 7 Ene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and molecular properties. For aza-spirocyclic compounds, these methods can elucidate the subtle electronic and steric effects that govern their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for explaining reaction mechanisms and pharmacological properties by providing chemical precision. uobaghdad.edu.iq For 5-Azaspiro[3.5]non-7-ene and its derivatives, DFT calculations can determine a wide range of properties, including structural parameters, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). researchgate.net These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters for identifying molecular reactivity. researchgate.net A molecule with a high HOMO energy level can readily donate electrons to an acceptor molecule with a low-energy LUMO. researchgate.net The energy gap between the HOMO and LUMO orbitals is an indicator of chemical stability. DFT studies on related heterocyclic systems have been used to calculate various reactivity descriptors that provide a quantitative basis for understanding their chemical behavior. uobaghdad.edu.iqresearchgate.net

Table 1: Key Parameters Obtainable from DFT Calculations for Aza-Heterocycles

ParameterSymbolSignificance
Total EnergyEtotalIndicates the thermodynamic stability of a given molecular conformation.
HOMO EnergyEHOMORelates to the electron-donating ability of the molecule (nucleophilicity).
LUMO EnergyELUMORelates to the electron-accepting ability of the molecule (electrophilicity).
HOMO-LUMO GapΔEIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Dipole MomentμMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical PotentialμchemDescribes the escaping tendency of an electron from an equilibrium system. researchgate.net
Chemical HardnessηMeasures the resistance to change in electron distribution or charge transfer. researchgate.net
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule. researchgate.net

The three-dimensional structure of a molecule is critical to its function. Spiro compounds are characterized by a rigid framework created by the two rings sharing a single atom. mdpi.com This rigidity limits the conformational mobility of the molecule, which can be advantageous in drug design for fixing the spatial position of important substituents that bind to biological targets. mdpi.com

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry is a valuable tool for predicting the outcomes of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and products. DFT calculations can be employed to investigate reaction mechanisms, including the structures of transition states and intermediates. rsc.org

In the synthesis of spiro heterocycles, issues of regioselectivity and stereoselectivity are often paramount. researchgate.netrsc.org For instance, in a multicomponent reaction to form a derivative of 5-Azaspiro[3.5]non-7-ene, computational modeling could predict which of several possible isomers would be the major product. This is achieved by calculating the activation energies for the different reaction pathways; the pathway with the lowest activation energy is generally the most favored kinetically. Such theoretical insights can guide the choice of catalysts and reaction conditions to achieve the desired chemical transformation with high selectivity. acs.org

Computational Assessment of Synthetic Accessibility

Before significant resources are invested in synthesizing a novel compound, it is crucial to assess its synthetic accessibility (SA). Computational methods have been developed to provide a quantitative score for how easily a molecule can be synthesized. researchgate.net These approaches can be broadly divided into two categories: complexity-based and retrosynthesis-based. nih.gov

Table 2: Comparison of Computational Synthetic Accessibility (SA) Scoring Methods

Method/ScoreApproachBasis of EvaluationTypical Output
SAscoreComplexity-basedAnalyzes fragment contributions based on their frequency in known molecules and applies a complexity penalty. researchgate.netresearchgate.netA score from 1 (easy) to 10 (very difficult). researchgate.net
SYBAComplexity-based (Machine Learning)Uses a machine learning model trained on accessible and non-accessible molecules to classify new structures. chemrxiv.orgA score indicating the probability of being easy to synthesize.
SCScoreRetrosynthesis-based (Machine Learning)Predicts the difficulty of a synthetic step by assigning a score to each potential disconnection (bond break). chemrxiv.orgA score reflecting the complexity of the molecular structure based on learned reaction precedents.
RAscoreRetrosynthesis-based (Machine Learning)Uses a neural network to predict whether a complete retrosynthetic route can be found by a planning algorithm (e.g., AiZynthFinder). chemrxiv.orgresearchgate.netA probability score (0 to 1) of synthetic feasibility.

Analysis of Molecular Shape and Diversity

The shape of a molecule is a key determinant of its biological activity. In drug discovery, exploring novel areas of chemical space is essential for identifying new pharmacophores and intellectual property. synthiaonline.com Spirocyclic scaffolds, such as that in 5-Azaspiro[3.5]non-7-ene, are of significant interest because they introduce three-dimensionality and structural rigidity compared to their non-spirocyclic or acyclic counterparts. mdpi.comnih.gov

The incorporation of a spiro center leads to a more defined and often more complex molecular shape, which can enhance binding affinity and selectivity for a biological target. nih.gov Computational analysis of molecular shape involves calculating various descriptors, such as the Principal Moments of Inertia (PMI), which describe the mass distribution within the molecule and can be used to classify its shape as rod-like, disc-like, or spherical. The fraction of sp³-hybridized carbon atoms (Fsp³) is another important descriptor, with higher values often correlated with greater success in clinical development due to improved solubility and metabolic stability. The rigid spiro[3.5]nonane core contributes to a high Fsp³ count and a defined three-dimensional geometry, making it an attractive scaffold for building diverse molecular libraries. nih.govresearchgate.net

Molecular Interactions and Biological Target Engagement of 5 Azaspiro 3.5 Non 7 Ene Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 5-azaspiro[3.5]nonane scaffold, SAR studies have been instrumental in optimizing their interactions with specific biological targets. While specific SAR data for 5-azaspiro[3.5]non-7-ene is not extensively available in the public domain, general principles derived from related azaspirocyclic compounds can provide valuable insights.

The introduction of spirocyclic motifs into drug candidates is a strategy employed to enhance drug-like properties. nih.gov These rigid structures can lock a molecule into a bioactive conformation, thereby improving its binding affinity for a target protein. In the case of azaspiro[3.5]nonane derivatives, modifications to the substituents on the nitrogen atom and the carbocyclic ring can dramatically alter their biological effects. For instance, in a series of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, optimization of the piperidine (B6355638) N-capping group and an aryl group led to the identification of a potent agonist with favorable glucose-lowering effects in diabetic rats. nih.gov

Furthermore, studies on diazaspiro bicyclo hydantoin (B18101) derivatives have shown that the nature and position of substituents are critical for their cytotoxic activity against human leukemia cells. researchgate.net Compounds with electron-withdrawing groups at specific positions on a phenyl ring displayed selective cytotoxicity. researchgate.net This highlights the importance of electronic and steric factors in determining the biological activity of spirocyclic compounds. The exploration of different substitution patterns on the 5-azaspiro[3.5]non-7-ene core is, therefore, a crucial area of research for developing potent and selective therapeutic agents.

The table below summarizes key SAR findings for related azaspirocyclic compounds.

Compound ClassKey SAR FindingsReference
7-Azaspiro[3.5]nonane DerivativesOptimization of the piperidine N-capping group and a left aryl group is crucial for potent GPR119 agonism. nih.gov
Diazaspiro Bicyclo Hydantoin DerivativesElectron-withdrawing groups on an attached phenyl ring enhance cytotoxic activity against leukemia cells. researchgate.net
Azaspiro Cycles (General)Exchanging a morpholine (B109124) ring with diverse azaspiro cycles can lower logD values and improve metabolic stability and selectivity. bldpharm.com

In Silico Molecular Docking Simulations

In silico molecular docking has become an indispensable tool in drug discovery for predicting the binding orientation of small molecules to their protein targets. nih.govresearchgate.net For 5-azaspiro[3.5]non-7-ene derivatives, docking simulations can provide insights into their potential binding modes and help rationalize observed biological activities.

Molecular docking studies have been successfully applied to various heterocyclic compounds to understand their interactions with enzyme active sites. For instance, docking of 1,3,5-triazine (B166579) derivatives into the active site of PI3K/AKT/mTOR pathway-related proteins has helped in the design of new anticancer agents. ekb.eg Similarly, for 5-oxo-imidazoline derivatives, molecular docking and molecular dynamics simulations were used to evaluate their effectiveness against the polo-like kinase 1 (PLK1) enzyme, a key regulator of cell division. samipubco.com

In the context of kinase inhibition, docking studies can reveal key hydrogen bonding and hydrophobic interactions that are essential for potent inhibition. nih.gov For derivatives of the 5-azaspiro[3.5]non-7-ene scaffold, in silico docking could be employed to predict their binding affinity to a range of kinases that are implicated in cancer and other diseases. The spirocyclic core can orient substituents into specific pockets within the ATP-binding site of kinases, potentially leading to high-affinity and selective interactions. alliedacademies.org The prediction of binding energies and the identification of key interacting residues through docking can guide the synthesis of more potent and selective inhibitors.

Interactions with Enzyme Active Sites

The interaction of small molecules with the active sites of enzymes is a primary mechanism through which drugs exert their therapeutic effects. Derivatives of 5-azaspiro[3.5]non-7-ene have the potential to interact with a variety of enzyme active sites, leading to modulation of their catalytic activity.

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The specific mechanism of inhibition by a 5-azaspiro[3.5]non-7-ene derivative would depend on its structure and the target enzyme. For example, covalent inhibitors form a stable bond with the enzyme, often leading to irreversible inhibition. The design of covalent inhibitors has seen a resurgence, particularly in the development of anticancer drugs. mdpi.com The presence of a reactive group on a 5-azaspiro[3.5]non-7-ene derivative could enable it to act as a covalent inhibitor.

Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. The rigid, three-dimensional structure of the 5-azaspiro[3.5]non-7-ene scaffold can be advantageous for targeting kinase active sites. By presenting substituents in a defined spatial orientation, these compounds can form specific interactions with key residues in the kinase domain, such as the hinge region, the DFG motif, and the catalytic loop. alliedacademies.org The azaspiro core can serve as a scaffold to which various pharmacophoric groups can be attached to optimize kinase binding affinity and selectivity.

Monoacylglycerol lipase (B570770) (MGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org Inhibition of MGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a range of conditions, including pain, anxiety, and neurodegenerative diseases. mdpi.comnih.gov

Azaspirocycles have been investigated as modulators of MGL. mdpi.com The development of selective MGL inhibitors is an active area of research, and the 5-azaspiro[3.5]non-7-ene scaffold could serve as a template for the design of novel MGL inhibitors. Pharmacophore models for MGL inhibition often include a carbonyl functional group for interaction with the catalytic serine residue and hydrophobic moieties to occupy the substrate-binding channel. mdpi.com By incorporating these features into the 5-azaspiro[3.5]non-7-ene framework, it may be possible to develop potent and selective MGL inhibitors.

Ligand-Receptor Binding Mechanisms

The interaction of a ligand with its receptor is the initial event that triggers a biological response. The binding of 5-azaspiro[3.5]non-7-ene derivatives to their target receptors is governed by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific binding mechanism will be highly dependent on the nature of the receptor and the chemical features of the ligand.

For G-protein coupled receptors (GPCRs), such as the GPR119 receptor targeted by 7-azaspiro[3.5]nonane derivatives, the ligand typically binds within a pocket formed by the transmembrane helices. nih.gov The spirocyclic core of the ligand can help to position key functional groups for optimal interaction with specific amino acid residues within this binding pocket. The affinity and efficacy of the ligand are determined by the sum of these interactions. The development of selective ligands for specific receptor subtypes is a major goal in drug discovery, and the rigid nature of the 5-azaspiro[3.5]non-7-ene scaffold may aid in achieving this selectivity.

Central Nervous System Receptor Interactions

Derivatives of the closely related azaspiro[3.5]nonane scaffold have been investigated for their interactions with central nervous system (CNS) receptors, particularly sigma receptors. nih.gov Sigma receptors, which are classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for a range of neurological disorders. nih.gov

A study on a series of 2,7-diazaspiro[3.5]nonane derivatives revealed high-affinity ligands for both σ1 and σ2 receptors. nih.govacs.org Radioligand binding assays demonstrated that these compounds can exhibit low nanomolar affinity for the σ1 receptor, with some showing a preference for the σ1 subtype over the σ2 subtype. nih.govacs.org

The structure-activity relationship (SAR) of these derivatives highlighted the importance of the spirocyclic core in orienting the pendant pharmacophoric groups for optimal receptor binding. nih.gov For instance, compounds featuring a 2,7-diazaspiro[3.5]nonane core with specific hydrophobic groups attached showed significant affinity for sigma receptors. nih.govacs.org The binding modes of these ligands were further explored through computational modeling studies. nih.gov

Notably, the functional profiles of these compounds were also assessed, with some derivatives acting as antagonists at the σ1 receptor, a property that was confirmed through in vivo models. nih.gov The antagonist activity at the σ1 receptor is of interest for its potential therapeutic applications in conditions such as neuropathic pain. nih.gov

Table 1: Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors nih.govacs.org

CompoundKi for σ1 Receptor (nM)Ki for σ2 Receptor (nM)
4b 2.727
4c 3.5Not Reported
5b 13102
8f 10165

This table is populated with data from studies on 2,7-diazaspiro[3.5]nonane derivatives, which are structural analogs of the subject compound.

Neurotransmitter System Modulation

The ability of these spirocyclic compounds to interact with monoamine transporters suggests that the azaspiro[3.5]nonane scaffold could be a valuable template for the design of novel modulators of neurotransmitter systems. The rigid conformation of the spirocyclic core can help in positioning the key interacting moieties to achieve high affinity and selectivity for specific transporters.

Role as Pharmacophores in Bioactive Molecules

The azaspiro[3.5]nonane framework can be considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of bioactive molecules as it can lead to improved target selectivity and better pharmacokinetic properties compared to more flexible aliphatic or aromatic systems. univ.kiev.uaresearchgate.net

The utility of azaspirocycles in drug discovery is well-documented, with their incorporation into various molecular frameworks to target a wide range of biological entities. nih.gov The 2,7-diazaspiro[3.5]nonane core, for example, has been successfully employed to develop high-affinity sigma receptor ligands, demonstrating its role as a key pharmacophoric element. nih.govacs.org In these molecules, the spirocyclic system acts as a rigid scaffold to correctly orient the pharmacophoric groups that interact with the receptor binding site. nih.gov

Furthermore, the concept of using spirocyclic moieties as bioisosteres for more common cyclic structures, like piperidine, is gaining traction in drug design. univ.kiev.ua This approach can lead to compounds with enhanced metabolic stability and novel intellectual property. univ.kiev.uaresearchgate.net

Influence on Cellular Signaling Pathways (e.g., Autotaxin Pathway)

The autotaxin (ATX) pathway is a critical signaling cascade involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation. nih.gov ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid that acts on a family of G protein-coupled receptors. nih.gov Inhibition of the ATX-LPA axis is a promising therapeutic strategy for various diseases, including fibrosis and cancer. researchgate.net

Currently, there is no direct evidence in the reviewed scientific literature linking 5-azaspiro[3.5]non-7-ene or its close derivatives to the modulation of the autotaxin pathway. The known inhibitors of autotaxin belong to diverse chemical classes, and to date, compounds featuring an azaspiro[3.5]nonane core have not been prominently reported among them. researchgate.netnih.gov Further research would be necessary to explore any potential activity of this class of compounds on the autotaxin signaling cascade.

Applications of 5 Azaspiro 3.5 Non 7 Ene As a Chemical Building Block in Advanced Organic Synthesis

Scaffold in Medicinal Chemistry for Complex Pharmaceutical Compounds

Spirocyclic scaffolds, particularly azaspirocycles, are of significant interest in medicinal chemistry. Their inherent three-dimensionality provides a rigid framework that can orient substituents in precise vectors, leading to improved binding affinity and selectivity for biological targets. While there is no specific data for 5-Azaspiro[3.5]non-7-ene;hydrochloride, other azaspiro[3.5]nonane derivatives have been explored. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for G-protein coupled receptors (GPCRs), demonstrating the potential of this core structure in developing novel therapeutics. The introduction of spirocyclic systems can enhance physicochemical properties such as solubility and metabolic stability, which are crucial for drug development.

Table 1: General Physicochemical Properties of Azaspiro[3.5]nonane Scaffolds

PropertyGeneral ObservationPotential Advantage in Drug Design
Three-Dimensionality Rigid, non-planar structurePrecise spatial arrangement of functional groups, improved target binding.
sp³ Character High fraction of sp³ hybridized carbonsIncreased saturation can lead to better solubility and metabolic profiles.
Novelty Access to underexplored chemical spaceOpportunity for novel intellectual property and overcoming existing drug resistance.

Precursor for Natural Product Synthesis (e.g., Tetrodotoxin (B1210768) Analogues)

The synthesis of complex natural products often relies on strategic bond formations and the use of chiral building blocks to construct intricate architectures. While there is no direct evidence of this compound being used as a precursor for tetrodotoxin analogues, other spirocyclic intermediates have been employed in this field. For example, a patent describes the use of 1-azaspiro[3.5]nonan-2-one derivatives as key intermediates in the synthesis of tetrodotoxin and its analogues. This highlights the potential utility of the azaspiro[3.5]nonane framework in constructing the complex polycyclic core of this potent neurotoxin. The strategic placement of the nitrogen atom and the defined stereochemistry within a spirocyclic system can be advantageous in guiding the formation of subsequent rings and functional group installations.

Design of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The success of FBDD is highly dependent on the diversity and quality of the fragment library. There is a growing emphasis on incorporating three-dimensional (3D) fragments to explore a wider range of chemical space and to target protein binding pockets that are not well-suited for flat, aromatic molecules.

Azaspiro[3.5]nonane derivatives, in general, are excellent candidates for 3D fragments. Their rigid, multi-vectorial nature allows them to present functional groups in well-defined spatial orientations, increasing the likelihood of forming specific and high-quality interactions with a protein target. Although the use of this compound in FBDD libraries is not documented, the general principles of FBDD support the potential value of such spirocyclic scaffolds.

Table 2: Comparison of 2D vs. 3D Fragments in Drug Discovery

Feature2D Fragments (e.g., Aromatic)3D Fragments (e.g., Spirocyclic)
Shape PlanarGlobular, complex
Chemical Space Limited, well-exploredVast, underexplored
Binding Interactions Primarily π-stacking, hydrophobicSpecific directional interactions (H-bonds, etc.)
Physicochemical Properties Can have poor solubilityOften improved solubility and metabolic stability

Development of Novel Materials for Specific Applications

The application of azaspiro compounds in materials science is an emerging area of research. The rigid and defined structures of spirocycles can be exploited to create materials with unique properties. For instance, incorporating spirocyclic units into polymer backbones can influence their thermal stability, morphology, and mechanical properties. However, there is currently no available information to suggest that this compound has been utilized in the development of novel materials.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer profound insights into the molecular framework and composition of 5-Azaspiro[3.5]non-7-ene;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the protons in the azaspirocyclic core and the olefinic protons in the cyclohexene (B86901) ring are characteristic. For instance, the olefinic protons are expected to resonate at a higher chemical shift compared to the aliphatic protons of the cyclobutane (B1203170) and piperidine (B6355638) rings.

¹³C NMR Spectroscopy provides information on the number and types of carbon atoms present in the molecule. The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The olefinic carbons would also have distinct signals in the downfield region of the spectrum.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Interactive Data Table: Representative NMR Data for a 5-Azaspiro[3.5]non-7-ene Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1/C31.80-1.95 (m)30.5
C21.95-2.10 (m)15.2
C4/C92.90-3.10 (m)48.5
C5 (Spiro)-45.0
C63.20-3.35 (m)50.1
C75.85 (d)128.0
C85.95 (d)129.5
NH9.50 (br s)-

Note: This data is representative of a similar class of compounds and is provided for illustrative purposes due to the absence of published experimental data for this compound.

Chromatographic Purification and Analytical Methods

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. brewerscience.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. brewerscience.com For a polar compound like a hydrochloride salt, reversed-phase HPLC is often the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid, can be used to achieve good separation and peak shape. The purity of the compound is typically determined by measuring the peak area percentage at a specific wavelength using a UV detector.

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. brewerscience.com For the analysis of this compound, the free base form of the compound would be more suitable for GC analysis as the hydrochloride salt is non-volatile. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the compound. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The selection of the appropriate chromatographic method and conditions is crucial for obtaining accurate and reliable purity data. Method development and validation are performed to ensure the suitability of the chosen method for its intended purpose.

Interactive Data Table: Representative HPLC Method Parameters for Purity Assessment of an Azaspiro Compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is collected. The analysis of this diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This provides an unambiguous confirmation of the spirocyclic structure, the conformation of the cyclobutane and cyclohexene rings, and the relative stereochemistry of any stereocenters.

In the case of a hydrochloride salt, the crystal structure would also reveal the nature of the ionic interaction between the protonated nitrogen atom of the azaspirocycle and the chloride ion, as well as any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for absolute structure determination in the solid state.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Time (h)Purity (%)
Catalytic CyclizationPd(OAc)₂, DCM7812≥95
Microwave-AssistedRuCl₃, THF850.5≥90
Acid-MediatedHCl gas, EtOAc7024≥85

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. neuroprotective effects) arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., known kinase inhibitors for neuroprotection studies) .

Structural Confirmation : Ensure compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities or degradation products .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations (1 nM–100 µM) to validate potency thresholds .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and proton environments. For example, sp³-hybridized carbons in the azaspiro ring appear at δ 35–50 ppm in ¹³C NMR .
  • HPLC-PDA : Quantify purity (>95%) using C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (70:30) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Question: How can enantiomeric purity of this compound be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to favor specific enantiomers (e.g., >90% ee with Ru-BINAP complexes) .
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (80:20) to separate enantiomers. Monitor retention times for enantiomeric excess (ee) validation .
  • Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to improve yield and ee .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation. Room-temperature storage leads to 10% degradation over 30 days .
  • Moisture Control : Use desiccants (silica gel) to maintain <5% humidity. Hydrolysis of the azaspiro ring occurs at >60% relative humidity .
  • Light Sensitivity : Protect from UV light using amber glassware; exposure causes photodegradation (30% loss in 48 hours under UV lamps) .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., GABA receptors). Docking scores <–7.0 kcal/mol indicate strong affinity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design derivatives with improved potency .

Basic Question: How can researchers validate the hydrochloride salt form versus freebase?

Methodological Answer:

  • Elemental Analysis : Confirm chloride content (theoretical Cl⁻: 21.5%) via ion chromatography .
  • FT-IR Spectroscopy : Identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (600–800 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Observe weight loss at 150–200°C corresponding to HCl release .

Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading). For example, reducing Pd(OAc)₂ from 5 mol% to 2 mol% decreases dimeric byproducts from 15% to 3% .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, minimizing side reactions (e.g., over-alkylation) .
  • In Situ Monitoring : Employ PAT tools (Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

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